molecular formula C8H11NO3 B1454671 2-Acetamidohex-4-ynoic acid CAS No. 104943-82-0

2-Acetamidohex-4-ynoic acid

Cat. No. B1454671
CAS RN: 104943-82-0
M. Wt: 169.18 g/mol
InChI Key: NPXKNPYESGNBIH-UHFFFAOYSA-N
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Description

2-Acetamidohex-4-ynoic acid, also known as AAHA, is an organic compound. It has a molecular formula of C8H11NO3 . It is a derivative of 4-hexynoic acid and is characterized by the presence of a terminal alkyne group, an acetamide group attached to the alpha carbon, and a carboxylic acid group attached to the terminal carbon.


Molecular Structure Analysis

The molecule contains a total of 22 bonds; 11 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 triple bond, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group . It consists of 11 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .

Scientific Research Applications

Mechanism of Action in Bacterial Enzyme Inhibition

2-Acetamidohex-4-ynoic acid has been studied for its role in inhibiting bacterial enzymes. For instance, it inhibits bacterial glutamic acid decarboxylase in a time-dependent and irreversible manner, demonstrating its potential in antibacterial applications (Jung et al., 1978). The inhibition is stereospecific, involving the abstraction of propargylic hydrogen, which leads to the generation of a reactive alkylating agent in the enzyme's active site. This specific mechanism highlights its potential as a tool in understanding and potentially controlling bacterial enzyme activities.

Enzymatic Reactions and Inhibitory Effects

This compound plays a role in the study of enzymatic reactions, particularly in mammalian-brain L-glutamate 1-carboxy-lyase and 4-aminobutyrate: 2-oxoglutarate aminotransferase. The compound is used to understand the stereochemistry of reactions catalyzed by these enzymes (Bouclier et al., 1979). It's noteworthy for its ability to abstract the proton at C-4 of the inhibitor, providing insights into the enzymatic transaminations of L-amino acids.

Synthesis and Characterization of New Acetylenic Amino Acids

This compound has been instrumental in the synthesis and characterization of new acetylenic amino acids. A study identified three amino acids containing an acetylenic bond from the seed of Euphoria longan. This research emphasizes the compound's utility in exploring the structure and biogenetic relationships of these amino acids (Sung et al., 1969).

Application in Tuberculosis Treatment Research

The compound's analogues, like 2-(Quinolin-4-yloxy)acetamides, have shown promise in tuberculosis treatment. They are potent in vitro inhibitors of Mycobacterium tuberculosis growth, demonstrating activity against drug-resistant strains without apparent toxicity to cells. This points to its potential as a foundation for future drug development in treating tuberculosis (Pissinate et al., 2016).

Safety and Hazards

The safety data sheet for 2-Acetamidohex-4-ynoic acid provides several precautionary statements. These include recommendations to keep the substance away from heat, sparks, open flames, and hot surfaces, and to avoid breathing its dust, fume, gas, mist, vapors, or spray. It also advises using the substance only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection when handling it .

properties

IUPAC Name

2-acetamidohex-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,5H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXKNPYESGNBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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